2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid

Descripción general

Descripción

Mecanismo De Acción

El ácido alfa-(3,4-dihidroxifenil)láctico ejerce sus efectos principalmente a través de la activación de la vía de señalización PI3K/Akt/Nrf2. Esta activación conduce a la regulación positiva de la hemo oxigenasa-1 (HO-1), que juega un papel crucial en la protección de las células del daño oxidativo . El compuesto también interactúa con varios objetivos moleculares, incluidas enzimas involucradas en las respuestas al estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Danshensu plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Danshensu has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, Danshensu reduces oxidative stress in cells . Additionally, Danshensu interacts with nitric oxide synthase, enhancing the production of nitric oxide, which is crucial for vasodilation and cardiovascular health . The compound also binds to proteins such as albumin, which aids in its transport and distribution within the body .

Cellular Effects

Danshensu exerts various effects on different cell types and cellular processes. In neuronal cells, Danshensu has been shown to protect against oxidative stress-induced damage by reducing ROS levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . In endothelial cells, Danshensu promotes cell survival and inhibits apoptosis by modulating the PI3K/AKT signaling pathway . Furthermore, Danshensu influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of Danshensu involves several pathways. Danshensu exerts its effects primarily through its antioxidant properties. It activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and glutathione S-transferase . Danshensu also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, Danshensu interacts with the Sirt1/FoxO1/Rab7 signaling pathway, enhancing autophagy and reducing oxidative stress in cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Danshensu have been observed to change over time. Danshensu is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that Danshensu maintains its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to air or light can lead to oxidation and polymerization, reducing its efficacy .

Dosage Effects in Animal Models

The effects of Danshensu vary with different dosages in animal models. At low doses, Danshensu exhibits significant neuroprotective and cardioprotective effects without any adverse effects . At higher doses, Danshensu can cause toxicity, leading to liver and kidney damage . The therapeutic window for Danshensu is relatively wide, but it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks .

Metabolic Pathways

Danshensu is involved in several metabolic pathways. It undergoes phase II metabolism, primarily through methylation, sulfation, and acetylation . The major metabolites of Danshensu include methylated and sulfated derivatives, which are excreted primarily through urine . Danshensu also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Danshensu is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin, facilitating its transport in the bloodstream . Danshensu is distributed to various tissues, including the heart, liver, kidneys, and brain . The compound is also taken up by endothelial cells through specific transporters, enhancing its bioavailability and therapeutic effects .

Subcellular Localization

Danshensu exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Danshensu also targets the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress . Post-translational modifications, such as phosphorylation, play a role in directing Danshensu to specific subcellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido alfa-(3,4-dihidroxifenil)láctico típicamente implica la hidroxilación de derivados del ácido fenilpropanoico. Un método común incluye el uso de reactivos químicos como el peróxido de hidrógeno y el ácido acético bajo condiciones controladas de temperatura y pH .

Métodos de producción industrial: La producción industrial del ácido alfa-(3,4-dihidroxifenil)láctico a menudo involucra enfoques biotecnológicos, incluyendo el uso de fermentación microbiana. Este método aprovecha las vías metabólicas de microorganismos específicos para producir el compuesto en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de reacciones:

Reducción: El compuesto puede reducirse a sus alcoholes correspondientes en condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución electrófila, particularmente en presencia de ácidos o bases fuertes.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, enzima tirosinasa.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Ácido sulfúrico, ácido clorhídrico.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de alcohol.

Sustitución: Varios derivados fenil sustituidos.

Aplicaciones Científicas De Investigación

Química: El ácido alfa-(3,4-dihidroxifenil)láctico se utiliza como precursor en la síntesis de varios compuestos orgánicos y como estándar en química analítica .

Biología: En la investigación biológica, se estudia su papel en los mecanismos antioxidantes celulares y su potencial para proteger las células del estrés oxidativo .

Medicina: El compuesto ha mostrado promesa en el tratamiento de enfermedades cardiovasculares, trastornos neurodegenerativos y como agente antiinflamatorio .

Industria: En el sector industrial, el ácido alfa-(3,4-dihidroxifenil)láctico se utiliza en la formulación de suplementos para la salud y productos cosméticos debido a sus propiedades antioxidantes .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido 3,4-dihidroxifenilacético

- 3,4-Dihidroxifenilalanina (L-DOPA)

- Ácido 3,4-dihidroxibenzoico

Unicidad: El ácido alfa-(3,4-dihidroxifenil)láctico es único debido a sus dos grupos hidroxilo en el anillo fenilo y la parte del ácido láctico, que confieren propiedades tanto antioxidantes como antiinflamatorias. Esta combinación no se encuentra comúnmente en otros compuestos similares, lo que lo hace particularmente efectivo en varias aplicaciones terapéuticas .

Propiedades

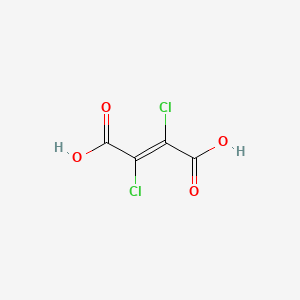

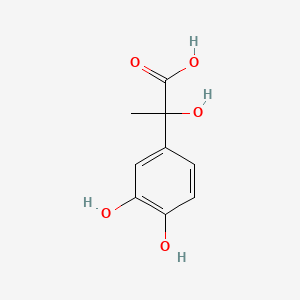

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGMYGNFKSMYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945346 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22681-72-7 | |

| Record name | alpha-(3,4-Dihydroxyphenyl)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Danshensu exert its cardiovascular protective effects?

A1: Studies indicate that Danshensu exhibits cardiovascular protection through multiple mechanisms, including:

- Vasodilation: Danshensu can activate calcium-activated potassium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. [, ]

- Anti-hypertension: In spontaneously hypertensive rats, Danshensu has been shown to lower blood pressure, reduce cardiac hypertrophy, and decrease the incidence of arrhythmias. [, ]

- Anti-thrombotic effects: Danshensu demonstrates anti-platelet aggregation and anti-thrombotic properties, potentially by inhibiting cyclooxygenase-2 (COX-2) and modulating the balance of thromboxane A2 (TXA2) and prostacyclin (PGI2). []

Q2: What is the role of Danshensu in cancer treatment?

A2: Danshensu exhibits anti-tumor effects in various cancer models, including lung, colon, liver, and oral cancer. Some of the proposed mechanisms include:

- Inhibition of tumor cell proliferation and metastasis: Danshensu has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , ]

- Enhancement of chemosensitivity: Studies suggest that Danshensu can enhance the sensitivity of cancer cells to chemotherapeutic agents like Doxorubicin and Oxaliplatin. [, , ]

- Regulation of signaling pathways: Danshensu has been implicated in modulating various signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt, TGF-β/Smad, and p38 MAPK pathways. [, , , ]

Q3: How does Danshensu impact the nervous system?

A3: Research suggests that Danshensu possesses neuroprotective properties, potentially through the following mechanisms:

- Anti-inflammatory effects: Danshensu can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines. [, , ]

- Antioxidant activity: Danshensu can scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. [, , ]

- Modulation of signaling pathways: Danshensu has been shown to regulate signaling pathways involved in neuronal survival and inflammation, such as the TLR4/NF-κB and Nrf2/HO-1 pathways. []

Q4: What is the bioavailability of Danshensu?

A4: Danshensu exhibits relatively low oral bioavailability, estimated to be around 9.53% in rats. [] This suggests that it is poorly absorbed from the gastrointestinal tract.

Q5: How is Danshensu metabolized and excreted?

A5: Following intravenous administration in rats, approximately 46.99% of Danshensu is excreted unchanged in urine, with a smaller proportion (1.16%) excreted in feces. [] The main metabolic pathways involve phase II reactions, including methylation, sulfation, and acetylation. []

Q6: Does Danshensu cross the blood-brain barrier?

A6: Yes, Danshensu can cross the blood-brain barrier, and this process appears to be influenced by P-glycoprotein (P-gp), an efflux transporter. [] Inhibition of P-gp has been shown to increase Danshensu concentrations in the brain. []

Q7: Are there any known drug interactions with Danshensu?

A7: Yes, Danshensu has been shown to interact with certain drugs:

- Irbesartan: Danshensu can increase the systemic exposure of Irbesartan by inhibiting its metabolism by CYP2C9, a drug-metabolizing enzyme. []

- Rosuvastatin: Danshensu can inhibit the uptake of Rosuvastatin by hepatocytes, potentially leading to increased Rosuvastatin levels. [] This interaction seems to be mediated by organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein. []

Q8: What is known about the safety profile of Danshensu?

A8: While generally considered safe, research suggests that long-term use of high doses of Danshensu should be approached with caution. Some studies have reported potential adverse effects, including:

- Bleeding risk: While not observed in all studies, prolonged use of Danshensu, especially at high doses, might increase the risk of bleeding in some cases. []

- Drug interactions: As mentioned earlier, Danshensu can interact with certain drugs, potentially altering their pharmacokinetics and increasing the risk of adverse effects. [, ]

Q9: What strategies can be used to improve the bioavailability of Danshensu?

A9: Several approaches have been explored to enhance the bioavailability and therapeutic efficacy of Danshensu, including:

- Phospholipid complexation: Formulating Danshensu as a phospholipid complex has been shown to significantly increase its oral bioavailability in rats. []

- Sustained-release formulations: The development of sustained-release pellets of Danshensu has demonstrated prolonged drug release and improved bioavailability in rabbits. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

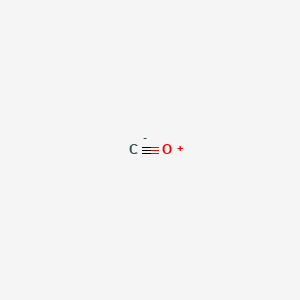

![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1222944.png)